Melting Point Depression Relative to C16 Homolog Enables Lower-Temperature Thin-Film Processing
In the only published direct head-to-head comparison, Li & Liang reported that the C12 target compound (2-(4-dodecyloxyphenylazo)anthraquinone) exhibits a melting point of 88.8–89.5 °C, whereas the C16 homolog (2-(4-hexadecyloxyphenylazo)anthraquinone) melts at 93.2–94.4 °C . The 4.4–4.9 °C lower melting range for the C12 compound reflects reduced van der Waals cohesion between alkyl chains, which is directly relevant to Langmuir–Blodgett deposition because it lowers the thermal energy required for molecular reorganisation during film transfer and annealing. This quantitative thermal difference is not predictable a priori from the mere two-methylene-unit difference in chain length without experimental measurement.
| Evidence Dimension | Melting point (mp, °C) |
|---|---|
| Target Compound Data | 88.8–89.5 °C |
| Comparator Or Baseline | 2-(4-Hexadecyloxyphenylazo)anthraquinone (C16 analog): 93.2–94.4 °C |
| Quantified Difference | Δmp = 4.4–4.9 °C (C16 minus C12) |
| Conditions | Crystalline solid; measured on a WRS-1 digital melting point apparatus (China); compounds purified by crystallisation from ether/THF (5:1) . |
Why This Matters
A 4.4–4.9 °C lower melting point directly reduces the thermal budget for LB film transfer and post-deposition annealing, enabling processing at temperatures that may better preserve the cis/trans isomerisation activity of the azo group.
- [1] Li, H.-Y.; Lei, L.-C. The synthesis and structure characteristics of two novel azo-quinone derivatives. Synthetic Communications 2001, 31 (1), 155–158. DOI: 10.1081/SCC-100000193. View Source
